

Analysis of Cholesteryl Docosapentaenoate using HPLC-Electrospray Quadrupole Time-of-Flight Mass Spectrometry

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Compound of Interest

Compound Name: Cholesteryl docosapentaenoate

Cat. No.: B593899

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This application note provides a detailed protocol for the identification and characterization of **Cholesteryl Docosapentaenoate** (ChE-DPA) from biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS). This method is intended for researchers, scientists, and professionals in drug development and lipidomics research.

Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. **Cholesteryl docosapentaenoate** (ChE-DPA) is an ester formed from cholesterol and docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. The analysis of specific cholesteryl esters like ChE-DPA is vital for understanding lipid metabolism and its association with various physiological and pathological conditions. HPLC-ESI-QTOF-MS offers a highly sensitive and selective platform for the separation and structural elucidation of these lipid species.

Principle

This method utilizes reversed-phase HPLC to separate cholesteryl esters based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ($[M+H]^+$) or other adducts in positive ion mode. The quadrupole time-of-flight (QTOF) mass analyzer

provides high-resolution and accurate mass measurements of the precursor and product ions, enabling confident identification and structural characterization of ChE-DPA.

Experimental Protocols

Sample Preparation (Lipid Extraction from Plasma)

A common method for extracting lipids from plasma is the Bligh and Dyer method.

Reagents and Materials:

- Plasma sample
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge tubes
- Centrifuge
- Nitrogen gas evaporator

Procedure:

- To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
- Vortex the mixture vigorously for 1 minute.
- Add 1.25 mL of chloroform and vortex for another minute.
- Add 1.25 mL of 0.9% NaCl solution and vortex for a final minute.
- Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate volume of isopropanol or mobile phase for HPLC injection.

HPLC-ESI-QTOF-MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- QTOF mass spectrometer with an ESI source

HPLC Conditions: A C18 column is typically used for the separation of cholesteryl esters.

Parameter	Value
Column	C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A	Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B	Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Gradient	0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18.1-20 min, 30% B
Flow Rate	0.3 mL/min
Column Temperature	55 °C
Injection Volume	5 µL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Cone Voltage	40 V
Source Temperature	120 °C
Desolvation Temp.	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Mass Range (MS)	m/z 100-1200
Mass Range (MS/MS)	m/z 50-1000
Collision Energy	25-45 eV (for MS/MS)
Acquisition Mode	MS and data-dependent MS/MS

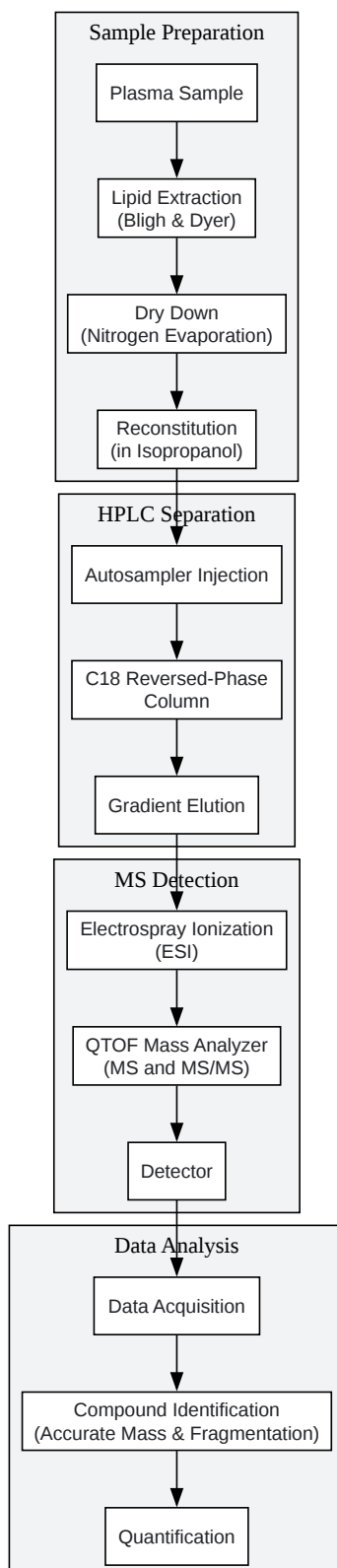
Data Presentation

Table 1: Mass Spectrometric Data for **Cholesteryl Docosapentaenoate** (ChE-DPA)

Analyte	Molecular Formula	Exact Mass (Da)	Precursor Ion [M+NH ₄] ⁺ (m/z)	Key Product Ion (m/z)	Product Ion Identity
Cholesteryl Docosapentaenoate	C ₄₉ H ₇₈ O ₂	706.6002	724.6361	369.3516	[Cholesterol - H ₂ O] ⁺

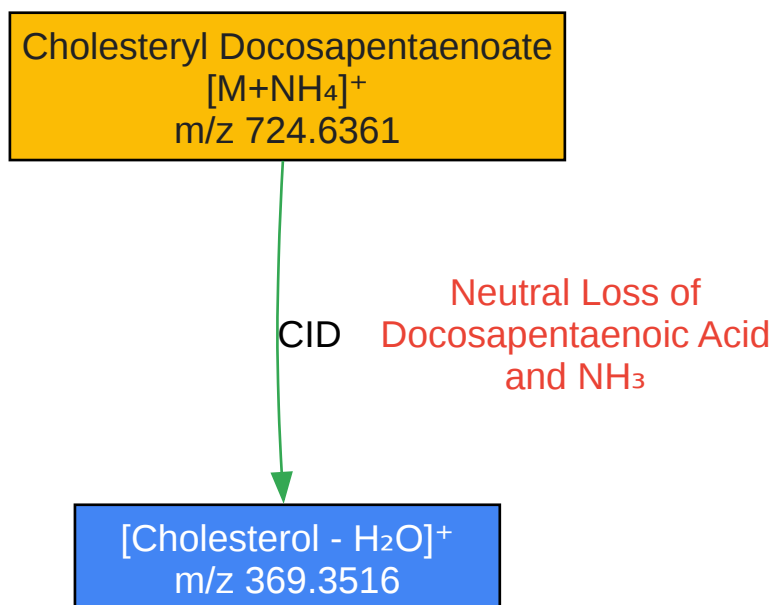
Note: The precursor ion is often observed as an ammonium adduct [M+NH₄]⁺ in the presence of ammonium formate in the mobile phase. The most characteristic product ion results from the neutral loss of the fatty acid chain, leaving the cholesterol backbone.

Visualizations



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Caption: Experimental workflow from sample preparation to data analysis.



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Caption: Fragmentation of **Cholesteryl Docosapentaenoate** in MS/MS.

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